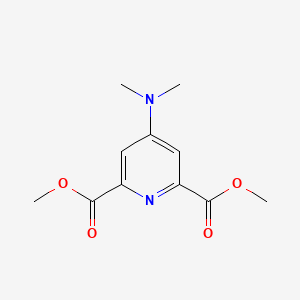
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of two ester groups at the 2 and 6 positions of the pyridine ring and a dimethylamino group at the 4 position. It is widely used in organic synthesis due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate can be synthesized through a multi-step process. One common method involves the oxidation of pyridine to form the 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield the desired product . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to maintain consistency and purity. The use of automated systems for temperature and pressure control is common to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Acylation: It acts as a nucleophilic catalyst in acylation reactions with anhydrides.
Esterification: It is used in esterification reactions, particularly with acetic anhydrides.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic anhydride, dimethylamine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and the use of solvents like chloroform and methanol .
Major Products Formed
The major products formed from reactions involving this compound include esters, amides, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate involves its role as a nucleophilic catalyst. In esterification reactions, for example, it reacts with acetic anhydride to form an acetylpyridinium ion, which then facilitates the nucleophilic attack by an alcohol to form the ester . The dimethylamino group enhances the nucleophilicity of the compound, making it highly effective in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the dimethylamino group at the 4 position.
4-Dimethylaminopyridine: Contains the dimethylamino group but lacks the ester groups at the 2 and 6 positions.
Uniqueness
Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate is unique due to the combination of ester groups and the dimethylamino group, which provides it with enhanced nucleophilicity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
89561-21-7 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-13(2)7-5-8(10(14)16-3)12-9(6-7)11(15)17-4/h5-6H,1-4H3 |
InChI-Schlüssel |
LWJPUVDVFLHFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


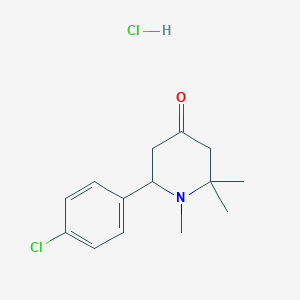

![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
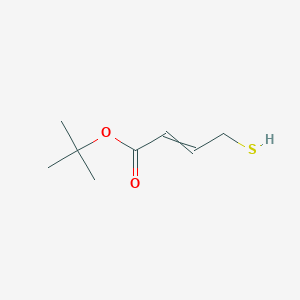
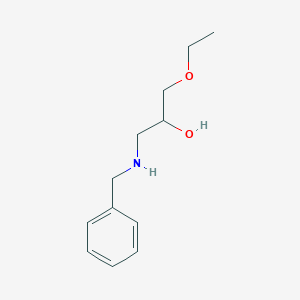
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
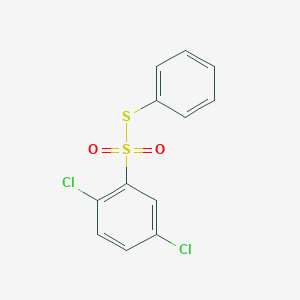

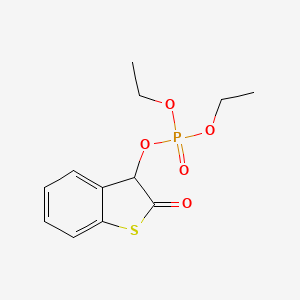
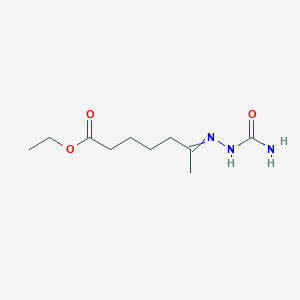
silane](/img/structure/B14378303.png)
